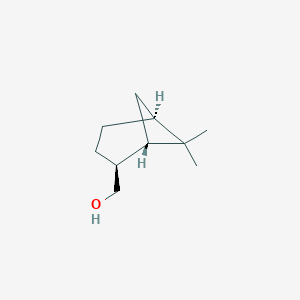

(-)-Myrtanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWAIHWGMRVEFR-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@H]([C@@H]1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318073 | |

| Record name | (-)-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53369-17-8 | |

| Record name | (-)-Myrtanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtanol, (1S,2S,5S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2α,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTANOL, (1S,2S,5S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LTR68G5X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Myrtanol chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Myrtanol

Introduction

This compound is a monoterpenoid alcohol that is a component of some essential oils. As a chiral molecule, its biological activity and chemical properties are intrinsically linked to its specific stereochemical configuration. This document provides a detailed overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure

This compound possesses a bicyclic scaffold, specifically a 6,6-dimethylbicyclo[3.1.1]heptane skeleton. The core structure consists of a six-membered ring and a four-membered ring sharing two bridgehead carbons. A hydroxymethyl group (-CH₂OH) is attached at the C2 position, and a gem-dimethyl group is present at the C6 position.

The IUPAC name for the general structure is (6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol. However, due to the presence of multiple stereocenters, several stereoisomers exist, and the specific stereochemistry must be designated to accurately describe this compound.

Stereochemistry of Myrtanol

Myrtanol has three stereocenters, leading to the possibility of several stereoisomers. The primary distinction is between cis and trans isomers, which describes the relative orientation of the hydroxymethyl group and the gem-dimethyl bridge.

-

cis-Myrtanol: The hydroxymethyl group at C2 is on the same side of the six-membered ring as the larger bridge (containing the gem-dimethyl group).

-

trans-Myrtanol: The hydroxymethyl group at C2 is on the opposite side of the six-membered ring from the larger bridge.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers ((+) and (-)). The designation "this compound" typically refers to (-)-cis-Myrtanol .

The absolute configuration of (-)-cis-Myrtanol is specified by the Cahn-Ingold-Prelog (CIP) system as (1S,2R,5S) . Therefore, the full IUPAC name for (-)-cis-Myrtanol is [(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol [1][2].

The logical relationship between the stereoisomers of Myrtanol is illustrated in the diagram below.

Physicochemical Data

The following table summarizes key physicochemical properties of (-)-cis-Myrtanol.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][3][4] |

| Molecular Weight | 154.25 g/mol | |

| CAS Number | 51152-12-6 | |

| Appearance | White to pale yellow solid (est.) | |

| Boiling Point | 219.5 °C at 760 mmHg | |

| Density | 0.95 g/cm³ | |

| Flash Point | 96 °C | |

| Refractive Index | n20/D 1.492 | |

| InChIKey | LDWAIHWGMRVEFR-CIUDSAMLSA-N |

Experimental Protocols

Synthesis of Myrtanol via Hydroboration-Oxidation of β-Pinene

A common method for the synthesis of Myrtanol involves the hydroboration-oxidation of β-pinene. This reaction is stereoselective and can be used to produce specific stereoisomers of Myrtanol.

Materials:

-

β-Pinene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Ethanol

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

A three-necked flask equipped with a magnetic stirrer and temperature control is charged with β-pinene (0.4 mol), sodium borohydride (0.2 mol), and tetrahydrofuran (200 mL).

-

Boron trifluoride etherate (0.2 mol) is added dropwise while maintaining the temperature between 5-10 °C.

-

The reaction mixture is stirred at this temperature for 8 hours to form the di-myrtanylborane intermediate.

-

The reaction is quenched by the addition of ethanol (30 mL).

-

Sodium hydroxide solution (92 mL of 3M) is added, followed by the slow addition of 30% hydrogen peroxide (90 mL), keeping the temperature between 40-45 °C.

-

The mixture is stirred for 3 hours at this temperature.

-

After the reaction is complete, excess hydrogen peroxide is decomposed by adding a sufficient amount of saturated sodium thiosulfate solution.

-

The layers are separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield Myrtanol.

The workflow for this synthesis is depicted in the following diagram.

Synthesis of Myrtanol from β-Pinene Epoxide

An alternative synthesis route involves the rearrangement of β-pinene epoxide using a heterogeneous catalyst.

Materials:

-

β-Pinene epoxide

-

Activated aluminum oxide (Al₂O₃)

-

Hexane

-

Methanol/diethyl ether mixture

Procedure:

-

β-Pinene epoxide is reacted in the presence of activated heterogeneous Al₂O₃ in hexane.

-

The reaction is carried out at room temperature with stirring for 24 hours in a nitrogen atmosphere.

-

The products are washed from the catalyst using a methanol/diethyl ether mixture.

-

The resulting mixture contains Myrtanol, which can be purified by methods such as preparative gas chromatography.

Conclusion

This compound is a well-defined stereoisomer of Myrtanol with the absolute configuration (1S,2R,5S). Its bicyclic structure and specific stereochemistry are crucial for its chemical and biological properties. The synthetic routes, particularly the hydroboration-oxidation of β-pinene, provide a reliable method for its preparation, enabling further research into its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtanol, a bicyclic monoterpenoid alcohol, is a naturally occurring chiral molecule found in the essential oils of various plants. This technical guide provides a comprehensive overview of the physical and chemical properties of the (-)-cis isomer of Myrtanol. The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines key chemical reactions, including its synthesis and oxidation, and delves into its biological activities, particularly its antimicrobial and anti-inflammatory mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Physical Properties of (-)-cis-Myrtanol

| Property | Value | Reference |

| IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | [1] |

| Synonyms | (-)-cis-Myrtanol, (1S,2R)-10-Pinanol | [1] |

| CAS Number | 51152-12-6 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | White to pale yellow solid (estimated) | |

| Melting Point | 77 °C (for Myrtanol, isomer not specified) | |

| Boiling Point | 219.5 °C at 760 mmHg | |

| Density | 0.977 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.492 | |

| Specific Rotation [α]²⁰/D | -20.5° (c=1, CHCl₃) | Value requires experimental verification |

| Solubility | Soluble in alcohol. Water solubility estimated at 287.8 mg/L at 25 °C. | |

| Flash Point | 96.11 °C (Closed Cup) | |

| Vapor Pressure | 0.025 mmHg at 25 °C (estimated) |

Table 2: Spectroscopic Data of (-)-cis-Myrtanol

| Spectroscopic Technique | Key Features and Observations | Reference |

| ¹H NMR | Data available, specific peak assignments require further analysis. | |

| ¹³C NMR | Data available, indicating the presence of 10 distinct carbon environments. | |

| Infrared (IR) Spectroscopy | FTIR spectra available (neat), showing characteristic O-H and C-H stretching bands. | |

| Mass Spectrometry (MS) | GC-MS data available, providing fragmentation patterns for structural elucidation. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)-β-Pinene

This protocol describes a common method for the synthesis of (-)-cis-Myrtanol from the readily available starting material, (-)-β-pinene.

Materials:

-

(-)-β-Pinene

-

Borane-tetrahydrofuran complex (BH₃·THF) or another suitable hydroborating agent

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Hydroboration: A solution of (-)-β-pinene in anhydrous THF is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. A solution of BH₃·THF is added dropwise to the stirred solution of (-)-β-pinene. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the hydroboration reaction.

-

Oxidation: The reaction mixture is cooled again in an ice bath. A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be carefully monitored and maintained below 30°C during the addition of H₂O₂.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional period. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (-)-cis-Myrtanol.

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of this compound.

-

Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.

-

Boiling Point: The boiling point is determined at atmospheric pressure using a micro-boiling point apparatus or during vacuum distillation. For small quantities, the Siwoloboff method using a Thiele tube can be employed.

-

Specific Rotation: The optical rotation is measured using a polarimeter. A solution of this compound of known concentration in a suitable solvent (e.g., chloroform) is prepared. The solution is placed in a polarimeter cell of a defined path length, and the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chemical Reactions and Biological Activity

Chemical Reactivity

This compound, as a primary alcohol, undergoes typical reactions of this functional group. A key reaction is its oxidation.

-

Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (-)-myrtenal, or further to the carboxylic acid, (-)-myrtenic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) for the selective oxidation to the aldehyde and stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent for the formation of the carboxylic acid.

Biological Activity and Mechanisms of Action

This compound has demonstrated notable biological activities, primarily as an antimicrobial and anti-inflammatory agent.

-

Antimicrobial Activity: Studies have shown that this compound exhibits activity against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane's integrity. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

-

Anti-inflammatory Activity: Research suggests that this compound possesses anti-inflammatory properties. Its mechanism appears to involve the modulation of cytokine production. Specifically, it has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). This modulation of the cytokine balance contributes to the resolution of inflammation.

Visualizations

The following diagrams illustrate the synthesis, a key chemical reaction, and the proposed biological mechanisms of action of this compound.

Caption: Synthesis of (-)-cis-Myrtanol from (-)-β-Pinene.

Caption: Oxidation of (-)-cis-Myrtanol.

Caption: Proposed Antimicrobial Mechanism of this compound.

Caption: Proposed Anti-inflammatory Mechanism of this compound.

References

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the monoterpenoid (-)-Myrtanol, a compound of interest for its potential therapeutic properties. The document details the isolation of this compound from these botanical sources, offering structured data on its prevalence and detailed experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound is a naturally occurring bicyclic monoterpenoid found in the essential oils of a variety of plants. Its presence and concentration can vary significantly based on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the quantitative data available for key natural sources of myrtanol.

| Plant Species | Family | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Myrtus communis | Myrtaceae | Leaves | Myrtanol | Not explicitly quantified | [1][2] |

| Flowers | Myrtanol | Not explicitly quantified | [1] | ||

| Chamelaucium uncinatum | Myrtaceae | Leaves | Myrtanol | Not explicitly quantified | |

| Thymus tosevii | Lamiaceae | Aerial parts | (-)-cis-Myrtanol | 11.2% | [3] |

| Chamaecyparis formosensis | Cupressaceae | Heartwood | (-)-cis-Myrtanol | 14.0% | [4] |

| Wood | (-)-cis-Myrtanol | 37.1 ± 19.8% (relative) | |||

| Eucalyptus species | Myrtaceae | Leaves | trans-Myrtanol | Up to 25% in certain species | |

| Angelica gigas | Apiaceae | Not specified | Myrtanol | Reported presence | |

| Thuja occidentalis | Cupressaceae | Not specified | Myrtanol | Reported presence |

Note: The table indicates that while several species are known to contain myrtanol, detailed quantitative analysis for the specific this compound isomer is not always available in the literature. The data often refers to myrtanol isomers (cis- or trans-) without specifying the enantiomer.

Isolation of this compound from Natural Sources

The isolation of this compound from its natural botanical sources is typically a multi-step process that begins with the extraction of the essential oil, followed by fractionation and purification to isolate the target compound.

The initial step in isolating this compound is the extraction of the essential oil from the plant material. Hydrodistillation and steam distillation are the most common methods employed for this purpose. Solvent extraction offers an alternative approach.

Experimental Protocol: Hydrodistillation of Essential Oil from Myrtus communis Leaves

This protocol is based on methodologies described for the extraction of essential oils from Myrtle leaves.

Materials and Equipment:

-

Fresh or dried leaves of Myrtus communis

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh 100 g of air-dried and powdered Myrtus communis leaves. Grinding the leaves to a smaller particle size can increase the extraction yield.

-

Hydrodistillation Setup: Place the powdered leaves into a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.

-

Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3 hours. The steam will carry the volatile essential oils from the plant material.

-

Collection of Essential Oil: The steam and essential oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Drying and Storage: Carefully collect the essential oil from the graduated tube. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark until further processing. The expected yield of essential oil from myrtle leaves can range from 0.3% to 0.87% (w/w).

Experimental Protocol: Steam Distillation of Essential Oil

This protocol is a general procedure for steam distillation applicable to various plant materials.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Steam generator

-

Biomass flask

-

Still head

-

Condenser

-

Receiver (separatory funnel)

-

Heating source for steam generator

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Pack the plant material into the biomass flask. The material should be packed uniformly to ensure even steam distribution.

-

Steam Distillation Setup: Connect the steam generator to the biomass flask. The outlet of the biomass flask is connected to a still head, followed by a condenser and a receiver.

-

Distillation: Generate steam in the steam generator and pass it through the plant material in the biomass flask. The steam will volatilize the essential oils.

-

Condensation and Collection: The mixture of steam and essential oil vapor is then passed through the condenser. The condensate (a mixture of water and essential oil) is collected in the receiver.

-

Separation and Drying: In the receiver (a separatory funnel), the essential oil will separate from the water, typically forming an upper layer. Separate the two layers and collect the essential oil. Dry the essential oil over anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Once the essential oil is obtained, further separation techniques are required to isolate this compound from the complex mixture of other volatile compounds.

Experimental Protocol: Fractional Distillation of Essential Oil

Fractional distillation is employed to separate the components of the essential oil based on their boiling points.

Materials and Equipment:

-

Crude essential oil

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Heating mantle with a stirrer

-

Vacuum pump (optional, for vacuum fractional distillation)

-

Thermometer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the distillation flask.

-

Distillation: Gently heat the distillation flask. As the temperature rises, the components of the essential oil will begin to vaporize, with the more volatile components (lower boiling points) vaporizing first.

-

Fraction Collection: The vapor will rise through the fractionating column and then condense in the condenser. Collect the distillate in different fractions based on the temperature at which they distill over. Myrtanol has a boiling point of approximately 220-222 °C at atmospheric pressure.

-

Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched in myrtanol.

Experimental Protocol: Column Chromatography for Purification of this compound

Column chromatography is a highly effective method for the final purification of this compound from the enriched fraction.

Materials and Equipment:

-

Myrtanol-enriched fraction from fractional distillation

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.

-

Sample Loading: Dissolve the myrtanol-enriched fraction in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the solvent system by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in a series of small fractions in collection tubes.

-

Monitoring by TLC: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system to visualize the separated compounds. Fractions containing the same compound (as indicated by the same Rf value) are pooled together.

-

Isolation of this compound: Identify the pooled fractions containing pure this compound. Remove the solvent from these fractions using a rotary evaporator to obtain the purified compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Isolation Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the isolation of this compound.

References

Biosynthesis of (-)-Myrtanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtanol, a bicyclic monoterpenoid alcohol, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis in plants is a specialized branch of the well-characterized terpenoid pathway. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the core metabolic pathways, key enzymatic steps, and relevant experimental methodologies. While the complete biosynthetic pathway is yet to be fully elucidated in planta, current research strongly suggests a crucial role for cytochrome P450 monooxygenases in the final hydroxylation step. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to aid researchers in this field.

Introduction to this compound

This compound is a saturated bicyclic monoterpene alcohol. It is a derivative of the pinane skeleton and is found as a constituent of essential oils in various aromatic plants, particularly those belonging to the Myrtaceae family, such as myrtle (Myrtus communis). The pharmacological properties and pleasant aroma of this compound and its derivatives have garnered significant interest in drug development and the chemical industry. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in natural or heterologous systems.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound originates from the central terpenoid pathway, which is responsible for the synthesis of all isoprenoids in plants.

The General Monoterpenoid Pathway

The universal C5 precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For monoterpenes like this compound, the MEP pathway is the primary source of IPP and DMAPP.

One molecule of IPP and one molecule of DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP). GPP is the universal linear precursor for all monoterpenes.

The cyclization of GPP is a critical step catalyzed by a class of enzymes known as monoterpene synthases (TPSs). To form the bicyclic pinane skeleton, GPP first isomerizes to linalyl diphosphate (LDP). The subsequent cyclization of the LDP intermediate, catalyzed by specific pinene synthases, leads to the formation of α-pinene and β-pinene. (-)-β-Pinene is the direct precursor to this compound.

Hypothesized Conversion of (-)-β-Pinene to this compound

The final step in the biosynthesis of this compound is the hydration of (-)-β-pinene. While a specific "myrtanol synthase" has not been isolated from plants, substantial evidence from computational modeling and studies on terpenoid metabolism points towards the involvement of cytochrome P450 monooxygenases (CYPs). These enzymes are known to catalyze a wide range of oxidative reactions, including the hydroxylation of hydrocarbon skeletons.

A theoretical study using density functional theory (DFT) has investigated the hydroxylation of β-pinene by a CYP model. The study suggests that CYP-catalyzed hydrogen abstraction from β-pinene, followed by an oxygen rebound mechanism, is a plausible route for the formation of myrtanol and other oxygenated pinenes[1][2][3]. This process involves the activation of molecular oxygen by the heme-containing active site of the CYP enzyme.

Quantitative Data

Quantitative data on the enzymatic conversion of β-pinene to myrtanol in plants is scarce. However, analysis of essential oils from various plant species, particularly Myrtus communis, provides information on the relative abundance of myrtanol and its precursors.

| Plant Species | Tissue | Compound | Concentration/Percentage | Reference |

| Myrtus communis | Berries | Myrtenyl acetate | 20.3% | [4] |

| Myrtus communis | Berries | α-Pinene | 11.1% | [4] |

| Myrtus communis | Berries (unripe) | Essential Oil Yield | 0.5% | |

| Myrtus communis | Berries (ripe) | Essential Oil Yield | 0.02% | |

| Myrtus communis (from Jericho) | Essential Oil | Myrtenol | 12.97% | |

| Myrtus communis (from Jericho) | Essential Oil | Myrtenal | 12.46% | |

| Myrtus communis (from Jenin) | Essential Oil | α-Pinene | 10.22% | |

| Myrtus communis (from Jenin) | Essential Oil | Myrtenal | 6.78% | |

| Myrtus communis (cultivated) | Essential Oil | α-Pinene | 270 mg/mL | |

| Myrtus communis (wild) | Essential Oil | α-Pinene | 212 mg/mL |

Note: Myrtenyl acetate is an ester derivative of myrtenol. Myrtenal is the aldehyde corresponding to myrtanol.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Microsomal Protein Extraction from Plant Tissue

This protocol is adapted for the isolation of microsomal fractions, which are enriched in membrane-bound enzymes like cytochrome P450s.

Materials:

-

Fresh or frozen plant tissue (e.g., leaves, young stems)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 10 mM DTT, 5% (w/v) polyvinylpyrrolidone (PVP), 1 mM PMSF (add fresh)

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth or Miracloth

-

Centrifuge and ultracentrifuge

-

Bradford reagent for protein quantification

Procedure:

-

Grind 5-10 g of plant tissue to a fine powder in a pre-chilled mortar with liquid nitrogen.

-

Transfer the frozen powder to a chilled beaker and add 3 volumes of ice-cold Extraction Buffer.

-

Homogenize the mixture using a Polytron or similar homogenizer for 1-2 minutes on ice.

-

Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and chloroplasts.

-

Carefully transfer the supernatant to a chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant. Resuspend the microsomal pellet in a minimal volume of Resuspension Buffer (0.1 M potassium phosphate buffer, pH 7.4, 1 mM EDTA, 20% (v/v) glycerol).

-

Determine the protein concentration of the microsomal fraction using the Bradford assay.

-

Aliquot the microsomal proteins, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol for In Vitro Cytochrome P450 Activity Assay

This assay is designed to test the ability of the isolated microsomal proteins to hydroxylate (-)-β-pinene.

Materials:

-

Microsomal protein suspension

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4)

-

(-)-β-Pinene substrate solution (dissolved in a minimal amount of DMSO or acetone)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS for product analysis

Procedure:

-

Set up the reaction mixture in a glass vial:

-

100-500 µg of microsomal protein

-

Assay Buffer to a final volume of 500 µL

-

100 µM (-)-β-pinene (final concentration)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold ethyl acetate and vortexing vigorously.

-

Extract the products by adding an additional 800 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer the upper organic phase to a new vial.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Analyze the products by GC-MS. Compare the retention times and mass spectra to authentic standards of this compound and other potential oxygenated products.

Protocol for GC-MS Analysis of Monoterpenoids

This protocol provides a general framework for the separation and identification of volatile monoterpenoids.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 15°C/min, hold for 5 min.

-

-

Injector: Splitless mode, temperature 250°C.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

Procedure:

-

Inject 1 µL of the ethyl acetate extract into the GC-MS.

-

Acquire the data.

-

Identify the compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and using a calibration curve generated with authentic standards.

Conclusion

The biosynthesis of this compound in plants follows the general monoterpenoid pathway to its precursor, (-)-β-pinene. The final conversion is hypothesized to be a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase. While direct in planta evidence for a specific "myrtanol synthase" is still lacking, the information and protocols provided in this guide offer a solid foundation for researchers aiming to elucidate this pathway further. Future research should focus on the identification and characterization of the specific CYP enzyme(s) responsible for this conversion in myrtanol-producing plants. Such discoveries will be instrumental for the metabolic engineering of high-value monoterpenoids.

References

- 1. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition of Myrtle (Myrtus communis L.) Berries Essential Oils as Observed in a Collection of Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Myrtanol: Molecular Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Myrtanol, a bicyclic monoterpenoid alcohol. It details its fundamental molecular characteristics, provides in-depth experimental protocols for its synthesis and biological evaluation, and summarizes its known biological activities. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Core Molecular and Physical Properties

This compound, a member of the pinane family of monoterpenes, exists as different stereoisomers, primarily (-)-cis-Myrtanol and (-)-trans-Myrtanol. Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | White to pale yellow solid (est.) | |

| Boiling Point | 219-220 °C at 760 mmHg | |

| Density | ~0.973 g/mL at 20 °C | |

| Flash Point | 96.11 °C | |

| Solubility | Soluble in alcohol; sparingly soluble in water. |

Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation

The enantioselective synthesis of (-)-cis-Myrtanol can be effectively achieved from the readily available chiral precursor (-)-β-pinene through a hydroboration-oxidation reaction. This method provides good yields and high stereoselectivity.

Experimental Protocol: Synthesis of (-)-cis-Myrtanol

-

Hydroboration:

-

To a well-stirred mixture of borane-1,4-thioxane (3.13 mL, 25 mmol) and pentane (18.3 mL) under a nitrogen atmosphere at room temperature, add (-)-β-pinene (11.9 mL, 75 mmol, 95.5% optical purity) dropwise.

-

Allow the solution to stand for 15 minutes to ensure the completion of the hydroboration reaction.

-

-

Oxidation:

-

Quench the reaction by adding ethanol (15 mL).

-

Subsequently, add 3 M sodium hydroxide solution (25.0 mL, 75 mmol).

-

Immerse the reaction mixture in a cooling bath. Add 30% aqueous hydrogen peroxide (9.4 mL, 75 mmol) dropwise over 15 minutes, maintaining the reaction temperature below 35°C.

-

After the addition is complete, heat the mixture under gentle reflux for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with diethyl ether (70 mL).

-

Wash the ether layer thoroughly with water (3 x 200 mL), followed by a saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure (-)-cis-myrtanol (b.p. 68°-69° C at reduced pressure). This protocol is reported to yield approximately 9.0 g (79%) of the final product.

-

Synthesis Workflow

Caption: Workflow for the synthesis of (-)-cis-Myrtanol.

Biological Activities and Quantitative Data

This compound and its related compound, myrtenol, have demonstrated a range of biological activities, most notably antimicrobial effects.

| Biological Activity | Test Organism/Assay | Result (MIC/MBC) | Reference |

| Antifungal | Candida auris | MIC: 50 µg/mL (Myrtenol) | |

| Antibacterial | Klebsiella pneumoniae | MIC: 200 µg/mL (Myrtenol) | |

| Antibacterial | Staphylococcus aureus | MIC₅₀: 250 µg/mL; MIC₉₀: 450 µg/mL (Myrtenol) | |

| Antibacterial | Staphylococcus aureus | MIC: 12.5 µg/mL; MBC: 50 µg/mL (Isolated Compound) | |

| Antibacterial | Salmonella typhi | MIC: 25 µg/mL; MBC: 100 µg/mL (Isolated Compound) |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Some data refers to the closely related myrtenol or an isolated compound identified as myrtanol.

Antimicrobial Mechanism of Action

The precise molecular signaling pathways of this compound are not yet fully elucidated. However, current research suggests that its antimicrobial properties are largely due to its ability to disrupt the integrity of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. Further research is required to identify specific protein targets or downstream signaling cascades affected by this compound.

Caption: Postulated mechanism of antimicrobial action for this compound.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with minor modifications.

-

Preparation of Inoculum:

-

Grow microbial cultures in an appropriate broth medium (e.g., Tryptic Soy Broth) to a final concentration of 1 x 10⁶ cells/mL.

-

-

Serial Dilution:

-

In a 96-well microplate, prepare serial dilutions of this compound in the broth medium to achieve a range of desired concentrations (e.g., 25–200 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial suspension to each well containing the diluted compound.

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours.

-

-

Determination of MIC:

-

Measure the optical density at 590 nm using a microplate reader to determine microbial growth.

-

The MIC is defined as the lowest concentration of the compound that results in ≥90% inhibition of growth compared to the positive control.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

-

Reaction Mixture:

-

In a set of test tubes or a 96-well plate, mix a small volume of the this compound solution (e.g., 0.5 mL) with the DPPH solution (e.g., 3 mL).

-

Prepare a control sample containing only the solvent and the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound. A lower IC₅₀ value indicates stronger antioxidant activity.

-

References

Spectroscopic Data of (-)-Myrtanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid (-)-Myrtanol. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and utilization of this chiral natural product.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. Due to the limited public availability of complete datasets for the specific (-)-cis-Myrtanol stereoisomer, representative data for cis-Myrtanol is presented. Researchers should consult primary literature or acquire data on their specific samples for definitive analysis.

Table 1: ¹H NMR Spectroscopic Data for cis-Myrtanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.88 | s | -CH₃ |

| 1.19 | s | -CH₃ |

| 1.50-2.50 | m | Bicyclic ring protons |

| 3.40-3.70 | m | -CH₂OH |

| 4.20 | br s | -OH |

Note: Chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet, and "m" denotes a multiplet.

Table 2: ¹³C NMR Spectroscopic Data for cis-Myrtanol

| Chemical Shift (δ) ppm | Assignment |

| 21.2 | -CH₃ |

| 26.0 | -CH₃ |

| 23.0, 27.5, 38.0, 39.0, 41.0, 43.0 | Bicyclic ring carbons |

| 65.0 | -CH₂OH |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Peak List for cis-Myrtanol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~2860 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry (MS) Fragmentation Data for Myrtanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 154 | 5 | [M]⁺ (Molecular Ion) |

| 139 | 15 | [M - CH₃]⁺ |

| 123 | 20 | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |

| 109 | 40 | [C₈H₁₃]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ (Base Peak) |

| 81 | 85 | [C₆H₉]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for monoterpenoids like this compound. Instrument parameters should be optimized for the specific sample and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or C₆D₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Using the same sample, switch the spectrometer to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a neat liquid sample like this compound, place a small drop of the liquid onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a transmission measurement, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[1][2]

-

Background Spectrum : Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum : Acquire the FTIR spectrum of the this compound sample. Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.[1] Multiple scans are averaged to improve the signal quality.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized for the sensitivity of the instrument.

-

GC Separation :

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[3][4]

-

-

MS Detection :

-

As components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each fragment, generating a mass spectrum for each eluting component.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Biological Activities of (-)-Myrtanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtanol, a monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. Structurally, it is a bicyclic molecule with the chemical formula C10H18O. As a chiral molecule, it exists in different stereoisomeric forms, with the (-)-cis and (-)-trans isomers being of particular interest. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. Its activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death[1].

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Candida albicans | (-)-cis-Myrtanol | - | - | [1] |

| Escherichia coli | (-)-cis-Myrtanol | - | - | [1] |

| Staphylococcus aureus | (-)-cis-Myrtanol | - | - | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | (-)-cis-Myrtanol | - | - | [1] |

| Antibiotic-resistant Pseudomonas aeruginosa | (-)-cis-Myrtanol | - | - |

Note: Specific MIC and MBC values for this compound were not consistently available in the reviewed literature. The table indicates the reported activity against these microorganisms, and further research is needed to establish precise quantitative data.

Experimental Protocol: Determination of MIC and MBC by Broth Microdilution

This protocol outlines a standard method for determining the MIC and MBC of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound, as well as to positive (inoculum without compound) and negative (broth only) control wells.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). This can be confirmed by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.

-

MBC Calculation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Antimicrobial Action

The primary proposed mechanism for the antimicrobial activity of this compound involves the disruption of the microbial cell membrane.

Diagram 1: Proposed mechanism of this compound's antimicrobial activity.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Quantitative Antioxidant Data

The antioxidant capacity of this compound can be evaluated using various assays, with IC50 values representing the concentration of the compound required to scavenge 50% of the free radicals.

| Assay | Compound | IC50 (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Ethanol extracts containing (-)-cis-Myrtanol | 2.5234 |

Note: The available data is for an ethanol extract containing (-)-cis-Myrtanol. Further studies are required to determine the specific IC50 value of pure this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

-

96-well microtiter plates

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound. A control well should contain DPPH solution and methanol without the sample.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Anti-inflammatory Activity

This compound and related monoterpenes have shown potential as anti-inflammatory agents. This activity is likely mediated through the modulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound on macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

-

Western blot reagents

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach the desired confluency.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the production of NO using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.

-

Signaling Pathway Analysis (Western Blot): Lyse the cells and perform Western blot analysis to assess the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.

Inflammatory Signaling Pathway

The anti-inflammatory effects of compounds like this compound are often attributed to their ability to inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.

Diagram 2: Potential modulation of the NF-κB signaling pathway by this compound.

Other Reported Biological Activities

Preliminary research suggests that this compound and its related compounds may possess other therapeutic properties, including:

-

Antitumor Activity: Some studies on related monoterpenes have indicated potential antitumor effects by affecting mitochondrial enzyme activity and membrane stability. However, specific data for this compound is limited.

-

Neuroprotective Effects: Studies on myrtenal, a related compound, have shown neuroprotective potential in experimental models of dementia by exerting antioxidant effects and increasing acetylcholine levels in the brain. Further investigation is needed to determine if this compound shares these properties.

Conclusion and Future Directions

This compound is a natural compound with a range of promising biological activities, most notably antimicrobial, antioxidant, and anti-inflammatory effects. The available data, while indicating significant potential, also highlights the need for further in-depth research. Future studies should focus on:

-

Quantitative Analysis: Establishing precise and comprehensive quantitative data (MIC, MBC, IC50) for pure this compound isomers against a broader range of microorganisms and in various antioxidant and anti-inflammatory models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic effects.

-

In Vivo Studies: Conducting well-designed in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in preclinical models of infection, inflammation, and neurodegenerative diseases.

-

Structure-Activity Relationship: Investigating the biological activities of different stereoisomers of myrtanol to understand the impact of stereochemistry on its therapeutic potential.

The development of this compound as a therapeutic agent holds promise, and continued rigorous scientific investigation is warranted to fully unlock its potential for human health.

References

The Anti-Inflammatory Properties of (-)-Myrtanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of the monoterpene (-)-Myrtanol. Drawing from preclinical research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental evaluation.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, providing a clear comparison of its efficacy at different dosages.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) | Time Point (hours post-carrageenan) | Reference |

| This compound | 25 | 35.8 | 4 | Silva et al., 2014 |

| This compound | 50 | 52.1 | 4 | Silva et al., 2014 |

| This compound | 75 | 65.4 | 4 | Silva et al., 2014 |

| Indomethacin (Control) | 10 | 72.3 | 4 | Silva et al., 2014 |

Table 2: Effect of this compound on Inflammatory Mediators in Carrageenan-Induced Peritonitis in Mice

| Treatment Group | Dose (mg/kg, i.p.) | IL-1β Levels (pg/mL) | MPO Activity (U/mL) | Reference |

| Vehicle Control | - | 158.3 ± 12.7 | 2.8 ± 0.3 | Silva et al., 2014 |

| This compound | 75 | 85.6 ± 9.4 | 1.5 ± 0.2 | Silva et al., 2014 |

| Dexamethasone (Control) | 0.5 | 62.1 ± 7.8 | 1.1 ± 0.1 | Silva et al., 2014 |

*p < 0.05 compared to vehicle control

Table 3: Effect of this compound on IL-1β Levels in Trigeminal Ganglia and Spinal Trigeminal Subnucleus Caudalis (STSC) in Mice with Carrageenan-Induced Orofacial Inflammation

| Treatment Group | Dose (mg/kg, i.p.) | IL-1β Levels in Trigeminal Ganglia (pg/mg protein) | IL-1β Levels in STSC (pg/mg protein) | Reference |

| Vehicle Control | - | 12.5 ± 1.8 | 8.9 ± 1.1 | Oliveira et al., 2022 |

| This compound | 25 | 7.1 ± 0.9 | 5.2 ± 0.7 | Oliveira et al., 2022 |

| This compound | 50 | 5.8 ± 0.7 | 4.1 ± 0.5 | Oliveira et al., 2022 |

*p < 0.05 compared to vehicle control

Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity in the Masseter Muscle of Mice with Carrageenan-Induced Orofacial Inflammation

| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (U/mg tissue) | Reference |

| Vehicle Control | - | 0.45 ± 0.05 | Oliveira et al., 2022 |

| This compound | 25 | 0.28 ± 0.04 | Oliveira et al., 2022 |

| This compound | 50 | 0.21 ± 0.03 | Oliveira et al., 2022 |

*p < 0.05 compared to vehicle control

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.[1]

Materials:

-

Male Swiss mice (25-30 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.9% saline with 0.02% Tween 80)

-

Plethysmometer

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses), and positive control (Indomethacin).

-

Administer this compound or Indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

-

Measure the basal volume of the right hind paw of each mouse using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the paw edema volume by subtracting the basal paw volume from the post-injection paw volume.

-

Calculate the percentage inhibition of paw edema for the treated groups relative to the vehicle control group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.[2]

Materials:

-

Inflamed tissue (e.g., masseter muscle)

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% hydrogen peroxide)

-

Spectrophotometer

Procedure:

-

Excise the inflamed tissue and weigh it.

-

Homogenize the tissue in HTAB buffer (1:10 w/v) on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the MPO assay.

-

In a 96-well plate, add 10 µL of the supernatant to 190 µL of the reaction buffer.

-

Measure the change in absorbance at 460 nm over 5 minutes at 37°C using a spectrophotometer.

-

Express MPO activity as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute.

Measurement of IL-1β Levels by ELISA

This protocol outlines the quantification of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in tissue homogenates.[3][4]

Materials:

-

Tissue homogenate supernatant (prepared as in the MPO assay, but with a buffer suitable for ELISA, e.g., PBS with protease inhibitors)

-

Commercially available mouse IL-1β ELISA kit

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is outlined below.

-

Prepare standards and samples in the provided dilution buffer.

-

Add 100 µL of standards and samples to the wells of the antibody-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the wells five times.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples by interpolating from the standard curve. Express the results as pg of IL-1β per mg of total protein.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are, in part, mediated by its influence on key signaling pathways involved in the inflammatory cascade.

Caption: this compound inhibits the p38-MAPK signaling pathway.

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Workflow for in vivo evaluation of this compound.

References

The Antioxidant Potential of (-)-Myrtanol and its Role in Myrtus communis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtanol, a monoterpenoid found in the essential oil of Myrtus communis (myrtle) and other plants, has garnered interest for its potential biological activities. While preliminary studies suggest it possesses antioxidant properties, comprehensive quantitative data on the isolated compound is limited in publicly available scientific literature. This technical guide provides an in-depth overview of the antioxidant potential of Myrtus communis, with a focus on its monoterpenoid constituents, including what is known about this compound. We will delve into the quantitative data from various antioxidant assays performed on myrtle extracts, detail the experimental protocols for these assays, and explore the potential mechanisms of action. This information aims to serve as a valuable resource for researchers investigating natural compounds for antioxidant applications.

Data Presentation: Antioxidant Activity of Myrtus communis Extracts

The following tables summarize the quantitative data on the antioxidant activity of various Myrtus communis extracts from different studies. It is important to note that the antioxidant capacity can vary depending on the plant part, geographical origin, extraction solvent, and the specific assay used.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Myrtus communis Extracts

| Plant Part | Extraction Solvent | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Leaves | Methanol | 47.1 (at 50 µg/mL) | Trolox | Similar to extract |

| Berries | Methanol | > 250 | Trolox | Not specified |

| Fruit (Intermediate) | Ethanol | 10 | Trolox | 120 |

| Fruit (Ripening) | Ethanol | 50 | Trolox | 120 |

| Fruit (Immature) | Ethanol | 60 | Trolox | 120 |

| Leaves | Ethanol | - | - | - |

| Leaves | Water | - | - | - |

IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Myrtus communis Extracts

| Plant Part | Extraction Solvent | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Fruit (Immature) | Ethanol | 2 | BHA | 50 |

| Fruit (Intermediate) | Ethanol | 4 | BHA | 50 |

| Fruit (Ripening) | Ethanol | 28 | BHA | 50 |

| Fruit (Immature) | Water | 21 | BHA | 50 |

| Fruit (Intermediate) | Water | 200 | BHA | 50 |

| Fruit (Ripening) | Water | 320 | BHA | 50 |

IC50 value represents the concentration of the extract required to scavenge 50% of the ABTS radicals. BHA: Butylated hydroxyanisole.

Table 3: FRAP (Ferric Reducing Antioxidant Power) of Myrtus communis Extracts

| Plant Part | Extraction Solvent | FRAP Value (mM FeSO₄ equivalent/mg sample) |

| Not Specified | Not Specified | 2551.95 |

FRAP values indicate the ability of the extract to reduce ferric ions to ferrous ions.

Chemical Composition of Myrtus communis Essential Oil

The antioxidant activity of Myrtus communis is attributed to its complex mixture of phytochemicals. The essential oil is rich in monoterpenes and their oxygenated derivatives (monoterpenoids). While the exact composition can vary, major constituents frequently reported include α-pinene, 1,8-cineole, limonene, and linalool.[1][2][3][4][5] this compound is also a constituent, though its concentration may not always be as high as the aforementioned compounds. The overall antioxidant effect of the essential oil is likely a result of the synergistic interactions between these various components.

Potential Antioxidant Mechanisms of Monoterpenoids like this compound

Monoterpenoids, the class of compounds to which this compound belongs, typically exert their antioxidant effects through several mechanisms:

-

Hydrogen Atom Transfer (HAT): The hydroxyl group (-OH) on the monoterpenol can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting monoterpenoid radical is often stabilized by resonance, making it less reactive.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a radical cation.

The bicyclic structure of this compound may influence its antioxidant activity by affecting the stability of the resulting radical. Further computational studies, such as Density Functional Theory (DFT) analysis, could provide more precise insights into the bond dissociation enthalpy of the O-H bond in this compound, which is a key predictor of antioxidant activity via the HAT mechanism.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of pure compounds like this compound or complex mixtures such as essential oils.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test sample (this compound or extract)

-

Reference antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (wavelength set to ~517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

-